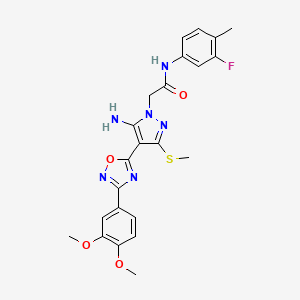

![molecular formula C17H16N4O2S B2895004 N-(3-(2-甲基噻唑-4-基)苯基)-6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-甲酰胺 CAS No. 1448064-08-1](/img/structure/B2895004.png)

N-(3-(2-甲基噻唑-4-基)苯基)-6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

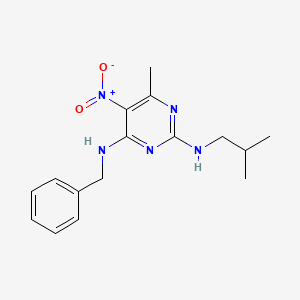

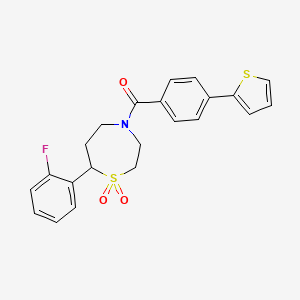

This compound is a chemical substance that has been studied for its potential applications . It is characterized by a complex structure that includes a pyrazolo[5,1-b][1,3]oxazine ring, a phenyl group, and a 2-methylthiazol-4-yl group .

Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the pyrazolo[5,1-b][1,3]oxazine ring and the attachment of the phenyl and 2-methylthiazol-4-yl groups . The yield of the synthesis process is reported to be 85% .Molecular Structure Analysis

The molecular structure of this compound is characterized by several key features. The IR spectrum shows peaks corresponding to amide N–H, aromatic C–H, aliphatic C–H, amide C=O, C=C and C=N, and C–N . The 1H-NMR spectrum provides further information about the structure, including the presence of CH3, N–CH3, S–CH2, imidazole C4–H, imidazole C5–H, Ar-H, thiazole C5–H, and N–H .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 193°C . The IR, 1H-NMR, and 13C-NMR spectra provide detailed information about the molecular structure .科学研究应用

合成和反应性

复杂杂环化合物的合成,包括与 N-(3-(2-甲基噻唑-4-基)苯基)-6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-甲酰胺相关的化合物,涉及多个步骤,通常从简单的分子开始,例如 4-(氯甲基)吡唑并[5,1-c][1,2,4]三嗪-3-羧酸乙酯与硫脲反应,进行 ANRORC 重排,导致形成各种杂环系统 (Ledenyova 等,2018 年)。这个过程例证了这些分子的复杂性和化学反应性,展示了它们在科学研究中广泛应用的潜力。

抗病毒应用潜力

研究表明,某些基于苯甲酰胺的 5-氨基吡唑及其衍生物表现出显着的抗病毒活性,特别是针对禽流感病毒的 H5N1 株 (Hebishy 等,2020 年)。这一发现表明,同一化学家族中的化合物,例如 N-(3-(2-甲基噻唑-4-基)苯基)-6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-甲酰胺,也可能具有抗病毒特性,可用于开发新的抗病毒药物。

抗菌特性

已探索了衍生自或与 N-(3-(2-甲基噻唑-4-基)苯基)-6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-甲酰胺相关的化合物,以了解其抗菌特性。例如,用作合成各种杂环化合物的前体的硫代氨基脲衍生物表现出抗菌活性 (Elmagd 等,2017 年)。这表明此类化合物在促进新型抗菌剂开发方面的潜力。

抗癌潜力

对吡唑并嘧啶及其相关结构的研究表明,它们具有有希望的抗癌活性。例如,已经合成并评估了新型吡唑并嘧啶衍生物的抗癌和抗 5-脂氧合酶活性,证明了这些化合物的潜在治疗应用 (Rahmouni 等,2016 年)。这表明 N-(3-(2-甲基噻唑-4-基)苯基)-6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-甲酰胺和类似化合物可以进一步研究其潜在的抗癌特性。

未来方向

作用机制

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key in its interactions with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives could potentially influence their action and efficacy in different environments .

属性

IUPAC Name |

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-18-15(10-24-11)12-4-2-5-13(8-12)19-17(22)14-9-16-21(20-14)6-3-7-23-16/h2,4-5,8-10H,3,6-7H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHOPLGPKCWWDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN4CCCOC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

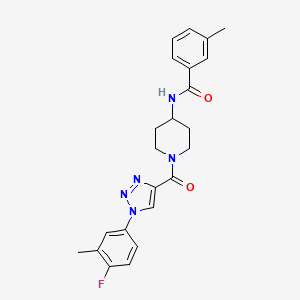

![5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2894925.png)

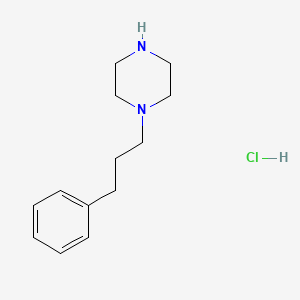

![Ethyl 5-(3,3-dimethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894938.png)

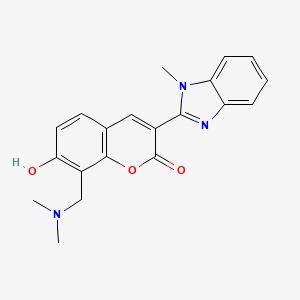

![Benzo[d]thiazol-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2894939.png)